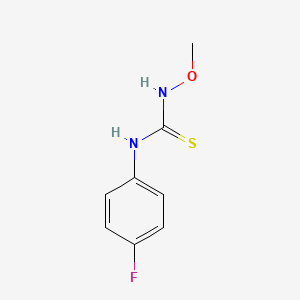

N-(4-Fluorophenyl)-N'-methoxythiourea

Description

N-(4-Fluorophenyl)-N'-methoxythiourea is a thiourea derivative characterized by a thiocarbonyl group (C=S) flanked by two substituents: a 4-fluorophenyl group and a methoxy group. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The presence of the 4-fluorophenyl group introduces electron-withdrawing effects, which can influence electronic distribution and molecular interactions, while the methoxy group contributes steric and electronic modulation. The methoxy substituent, common in bioactive molecules, may improve solubility and metabolic stability compared to non-polar groups .

Properties

Molecular Formula |

C8H9FN2OS |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-3-methoxythiourea |

InChI |

InChI=1S/C8H9FN2OS/c1-12-11-8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,13) |

InChI Key |

BSRIERINDRGJIK-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=S)NC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Fluorine and chlorine substituents on aryl groups show comparable inhibitory potency in maleimide derivatives (e.g., IC50: 5.18 μM for 4-F vs. 7.24 μM for 4-Cl) . However, in thioureas, fluorinated derivatives like N-benzoyl-N'-(4-fluorophenyl)thiourea exhibit superior SIRT1 inhibition due to enhanced electronegativity and binding interactions .

- Methoxy vs. Polar Groups: Methoxy-substituted compounds (e.g., N-(4-methoxyphenyl)thiourea derivatives) demonstrate improved fluorescence stability and solubility compared to nitro or cyano analogs , likely due to the electron-donating nature of methoxy .

Structural and Spectroscopic Comparisons

Crystallographic studies of benzoylthiourea derivatives reveal consistent syn–anti configurations across the thiourea core, with bond lengths (C=S: ~1.68 Å, C–N: ~1.34 Å) and angles remaining within normal ranges regardless of substituents . For example:

- N-(4-Methoxybenzoyl)-N'-(o-methoxyphenyl)thiourea : Exhibits planar geometry with intramolecular hydrogen bonding (N–H···S), stabilizing the structure .

- N-(4-Fluorophenyl) derivatives : The fluorine atom’s electronegativity slightly shortens C–F bond lengths (~1.35 Å), influencing dipole moments and crystal packing .

Spectroscopic data (IR, NMR) further differentiate substituent effects:

- IR : Thiourea C=S stretches appear at ~1250–1350 cm⁻¹. Methoxy groups show C–O–C stretches at ~1050–1150 cm⁻¹, while fluorophenyl C–F vibrations occur at ~1100–1200 cm⁻¹ .

- NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, whereas fluorophenyl protons exhibit deshielding (δ 7.2–7.8 ppm) due to fluorine’s inductive effect .

Pharmacokinetic and Toxicity Profiles

Molecular docking and ADMET predictions for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives reveal:

- LogP : Ranges from 3.1–4.2, indicating moderate lipophilicity suitable for membrane permeability .

- Toxicity : Most derivatives show low hepatotoxicity except those with trifluoromethyl groups .

- Comparative ADME : Methoxy-substituted thioureas exhibit better aqueous solubility than nitro or chloro analogs, aligning with their improved fluorescence properties in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.